Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester
Description
3-Bromo-4-(difluoromethoxy)pyridine (CAS: 1214377-46-4) is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a difluoromethoxy group (-OCF₂H) at the 4-position of the pyridine ring. This compound is part of a broader class of fluorinated heterocycles, which are pivotal in medicinal chemistry and materials science due to their unique electronic and steric properties. The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design, particularly for kinase inhibitors and agrochemicals . Its synthesis often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as seen in the preparation of related difluoromethoxy-substituted aryl compounds .
Properties
IUPAC Name |
ethyl 2-[(6-chloropyridazin-3-yl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c1-2-15-8(14)5-10-12-7-4-3-6(9)11-13-7/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHYMUJSAGJEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NNC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90790347 | |
| Record name | Ethyl [2-(6-chloropyridazin-3-yl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69579-06-2 | |
| Record name | Ethyl [2-(6-chloropyridazin-3-yl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester, a compound with the CAS number 39891-13-9, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and potential applications based on diverse sources.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₇H₆ClN₃O₂
- Molecular Weight : 171.581 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 336.6 ± 27.0 °C at 760 mmHg
- Melting Point : 164-169 °C
Research indicates that acetic acid derivatives can interact with various biological targets, including enzymes and receptors. Specifically, compounds containing pyridazine moieties have been observed to exhibit significant interactions with acetylcholinesterase (AChE), a critical enzyme in neurotransmission.
Inhibition of Acetylcholinesterase
Studies have shown that certain hydrazone derivatives can inhibit AChE activity. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may enhance cholinergic transmission. The structure-activity relationship (SAR) suggests that modifications on the pyridazine ring can significantly affect the inhibitory potency against AChE .
Toxicity Profile
The compound is classified as harmful by inhalation and contact with skin. It causes skin irritation (H315) and serious eye irritation (H319). Safety data sheets recommend protective measures when handling this compound due to its irritant properties .
Case Studies
- Cholinesterase Reactivation Studies : In vitro studies evaluated the reactivation of AChE inhibited by organophosphate pesticides using various oxime compounds. The findings indicated that certain derivatives of acetic acid could serve as effective reactivators, suggesting potential therapeutic applications in cases of poisoning .
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of acetic acid derivatives in models of neurodegeneration. The results suggest that these compounds may mitigate oxidative stress and inflammation in neuronal cells, highlighting their potential as neuroprotective agents .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 39891-13-9 |
| Molecular Formula | C₇H₆ClN₃O₂ |
| Molecular Weight | 171.581 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 336.6 ± 27.0 °C |
| Melting Point | 164-169 °C |
| Toxicity | Causes skin/eye irritation |
Scientific Research Applications
Medicinal Chemistry
Acetic acid derivatives, particularly those containing heterocyclic moieties like pyridazine, have been investigated for their potential as pharmaceutical agents. The compound under discussion has shown promise in:
- Antimicrobial Activity: Research indicates that similar compounds exhibit significant antibacterial and antifungal properties, making them candidates for new antibiotics or antifungal medications .
- Anti-inflammatory Effects: Some studies suggest that derivatives of acetic acid can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .
Agricultural Applications
The herbicidal properties of pyridazine derivatives are well-documented. Compounds similar to acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester have been shown to:
- Control Weeds: These compounds can selectively inhibit weed growth while being less harmful to crops, thus enhancing agricultural productivity .
- Pest Management: The compound's structure allows it to interact with biological systems in ways that can disrupt pest metabolism or reproduction .
Material Science
Esters of acetic acid are often used in the synthesis of polymers and other materials:
- Polymer Production: The compound can serve as a monomer in the production of biodegradable plastics or coatings due to its reactive functional groups .
- Solvent Applications: Its solvent properties make it useful in various chemical reactions and processes within industrial settings.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several acetic acid derivatives against common pathogens. The results indicated that compounds with a pyridazine ring showed enhanced activity compared to their non-pyridazine counterparts. This suggests that the incorporation of the hydrazone structure may enhance bioactivity.
Case Study 2: Herbicidal Activity
In field trials, this compound was tested for its effectiveness against specific weed species. The results demonstrated a significant reduction in weed biomass when applied at recommended concentrations, supporting its potential as a selective herbicide.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis
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Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid1.
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Conditions : H₃O⁺ (e.g., H₂SO₄ in water) at elevated temperatures1 .
Base-Catalyzed Hydrolysis
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Example : LiOH in THF/H₂O cleaves esters efficiently, as demonstrated in related indole-carboxylic acid ethyl esters .
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Product : [(6-Chloro-3-pyridazinyl)hydrazono]acetic acid.
| Reaction Type | Conditions | Product | Key References |
|---|---|---|---|
| Acid hydrolysis | H₃O⁺, reflux | Carboxylic acid + ethanol | 1 |
| Base hydrolysis | LiOH, THF/H₂O, 25°C | Deprotonated carboxylic acid (salt form) |
Hydrazone Reactivity
The hydrazone group (-NH-N=CH-) participates in cyclization and condensation reactions.
Cyclization to Heterocycles
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Pyridazinyl-triazine formation : Reaction with urea or thiourea under basic conditions (e.g., Et₃N) forms fused triazine derivatives .
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Pyrazole synthesis : Treatment with β-ketoesters or enolizable ketones facilitates cyclocondensation .
Oxidation/Reduction
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Oxidation : Hydrazones oxidize to diazonium intermediates, which can couple with aromatic amines or phenols.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the hydrazone to a hydrazine derivative .
Nucleophilic Aromatic Substitution (Cl Displacement)
The 6-chloro group on the pyridazinyl ring is susceptible to nucleophilic substitution:
| Nucleophile | Conditions | Product | Example |
|---|---|---|---|
| Amines | DMF, 80°C, K₂CO₃ | 6-Amino-3-pyridazinyl derivative | Similar to |
| Alkoxides | NaH, THF, reflux | 6-Alkoxy-pyridazinyl analog |
Stability Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, electronic, and functional differences between 3-Bromo-4-(difluoromethoxy)pyridine and analogous pyridine derivatives:
Key Comparative Insights
Electronic Effects: The difluoromethoxy group (-OCF₂H) in 3-Bromo-4-(difluoromethoxy)pyridine is less electron-withdrawing than a trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) group but more than methoxy (-OCH₃) . This balance makes it suitable for tuning reactivity in cross-coupling reactions . Ethoxy-substituted analogs (e.g., 4-Bromo-3-ethoxypyridine) exhibit higher basicity due to the electron-donating nature of the alkoxy group, whereas fluorophenoxy derivatives (e.g., 3-Bromo-5-(4-fluorophenoxy)pyridine) enhance aromatic interactions .
Reactivity and Stability: The position of substituents significantly impacts reactivity. For instance, 2-Bromo-3-(difluoromethoxy)pyridine undergoes faster nucleophilic aromatic substitution (SNAr) than the 4-substituted isomer due to reduced steric hindrance . Trifluoromethyl groups (as in 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine) improve thermal and oxidative stability but may hinder solubility in non-fluorinated solvents .
Biological Relevance :
- Fluorophenyl-substituted analogs (e.g., 3-Bromo-4-(3'-fluorophenyl)pyridine) are explored as bioisosteres for natural phenyl groups, offering improved metabolic resistance .
- Difluoromethoxy groups are preferred in drug candidates targeting central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier .
Safety Profiles: Most bromopyridines are classified as irritants (e.g., Xi hazard code for 3-Bromo-4-(3'-fluorophenyl)pyridine) .
Q & A
Basic Research Question
- IR Spectroscopy : Identifies C=O (1724–1689 cm⁻¹), C=N (1560 cm⁻¹), and NH stretches (3237–3255 cm⁻¹) .
- NMR : Key signals include ester CH₃ (δ 1.2–1.4 ppm), hydrazone NH (δ 10–12 ppm), and aromatic protons (δ 6.8–8.2 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., C₁₁H₁₃ClN₂O₃: 256.69 Da) and fragmentation patterns .
How do computational methods aid in studying bioactivity?
Advanced Research Question
- Docking Studies : MOE software (e.g., PDB: 2VF5) predicts binding interactions with targets like glucosamine-6-phosphate synthase. Parameters include London dG scoring and triangle matcher placement .
- ADME Prediction : Tools like SwissADME assess Lipinski compliance, highlighting high Fsp³ character (>0.5) for improved solubility .
What strategies resolve contradictions in reaction outcomes across studies?
Advanced Research Question
Discrepancies (e.g., product selectivity in vs. 11) often stem from:
- Catalyst Loading : Higher ammonium acetate concentrations favor 2-amino derivatives over 2-hydroxy products .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) promote 6π-electrocyclization to pyridocinnolines .
Resolution : Systematic DOE (Design of Experiments) to isolate variables like pH, solvent polarity, and reagent ratios.
How is the compound utilized in heterocyclic chemistry?
Basic Research Question
It serves as a precursor for:
- Spirocyclic Systems : React with cyclohexanones to form spiro[cycloalkane]pyridazines with high Fsp³ character .
- Triazolothiadiazines : Multi-component reactions with coumarins yield fused heterocycles (Scheme 84 in ).
What are the challenges in scaling up synthesis?
Advanced Research Question
- Purification : Column chromatography is inefficient for gram-scale; switch to recrystallization (ethanol/water) .
- Byproduct Management : Optimize stoichiometry (e.g., 1:1 molar ratio of hydrazine to ketone) to minimize Schiff bases .
How does the compound interact with biological targets?
Advanced Research Question
- Antimicrobial Activity : Pyrazolone derivatives inhibit bacterial GlcN6P synthase (IC₅₀ ~5–20 µM) via competitive binding .
- Cytotoxicity Screening : MTT assays on mammalian cells (e.g., HEK293) assess selectivity indices (>10 preferred) .
What are the stability considerations for long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
